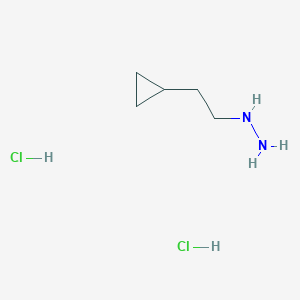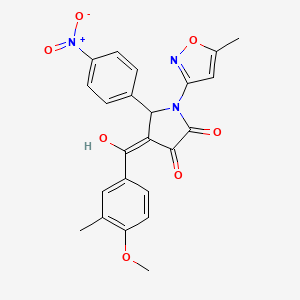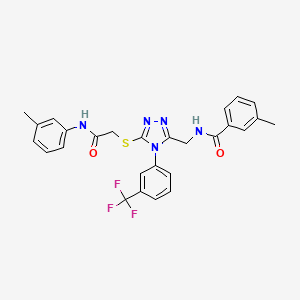
3-methyl-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the IUPAC name, molecular formula, and structure of the compound.
Synthesis Analysis
This would involve a detailed explanation of the steps, reagents, and conditions used to synthesize the compound.Molecular Structure Analysis
This would involve discussing the molecular geometry, bond lengths and angles, and other structural features of the compound.Chemical Reactions Analysis
This would involve discussing the types of reactions the compound can undergo, the products of these reactions, and the conditions under which they occur.Physical And Chemical Properties Analysis
This would involve discussing properties like melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Synthesis and Chemical Properties
The complex chemical structure of 3-Methyl-N-((5-((2-Oxo-2-(m-Tolylamino)ethyl)thio)-4-(3-(Trifluoromethyl)phenyl)-4H-1,2,4-Triazol-3-yl)methyl)benzamide suggests it may participate in various chemical reactions leading to the synthesis of novel compounds with potential applications in scientific research. Studies on similar compounds, such as those involving chain-growth polycondensation of amino acid derivatives, have led to the creation of water-soluble poly(m-benzamide)s with unique thermal sensitivity and solubility properties in aqueous solutions, indicating potential for biomedical applications (Sugi, Ohishi, Yokoyama, & Yokozawa, 2006). Additionally, modifications of N-(Isothiazol-5-yl)phenylacetamides have shown to produce derivatives with significant insecticidal activity, suggesting the potential for agricultural applications of similar benzamide derivatives (Samaritoni, Babcock, Schlenz, & Johnson, 1999).
Crystal Structure and Molecular Analysis
Research involving the synthesis and crystal structure analysis of related triazole and benzamide compounds has provided insights into their molecular geometry, hydrogen bonding, and intermolecular interactions. Such studies are crucial for understanding the physicochemical properties of these compounds, which can influence their biological activity and potential pharmacological applications (Ahmed, Yasin, Ayub, Mahmood, Tahir, Khan, Hafeez, Ahmed, & ul-Haq, 2016). Moreover, the detailed molecular and electronic structure analysis through methods like DFT calculations can predict stability and reactivity, which are vital for designing new compounds with desired properties.
Potential Therapeutic Applications
While direct information on the specific compound was not found, studies on structurally similar compounds have explored their potential therapeutic applications, including anticancer activity. For instance, N-substituted benzamides have been synthesized and evaluated for their anticancer efficacy, revealing some derivatives with higher activity than reference drugs against various cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). Such findings underscore the importance of continued research into benzamide derivatives for potential medical applications.
Safety And Hazards
This would involve discussing any known hazards associated with the compound, such as toxicity, flammability, environmental impact, etc.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, etc.
properties
IUPAC Name |
3-methyl-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F3N5O2S/c1-17-6-3-8-19(12-17)25(37)31-15-23-33-34-26(35(23)22-11-5-9-20(14-22)27(28,29)30)38-16-24(36)32-21-10-4-7-18(2)13-21/h3-14H,15-16H2,1-2H3,(H,31,37)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLPYDVBNNIIHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

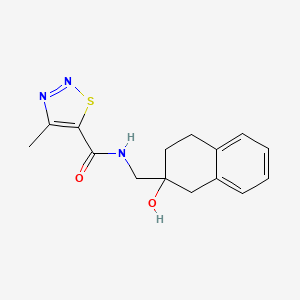
![4-{2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2447350.png)
![3-Chloro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B2447352.png)
![N-(4-fluorobenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2447353.png)
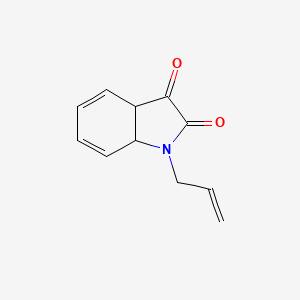
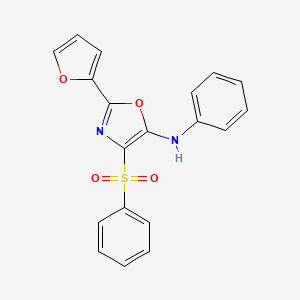
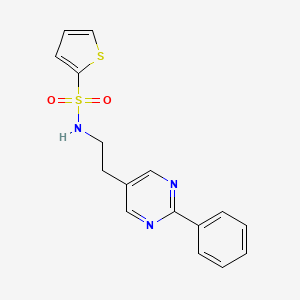
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2447358.png)
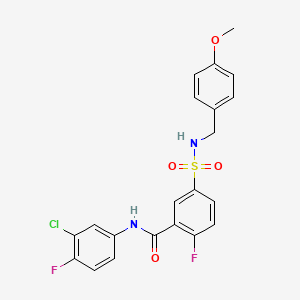
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide](/img/structure/B2447365.png)
![N-(2,4-dimethoxyphenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2447367.png)
![3-amino-4,6-dimethyl-N-(1-phenylethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2447369.png)
